REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1Cl.[CH3:16][NH:17][NH2:18].O>CO>[Cl:1][C:2]1[C:3](=[O:15])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[CH:6][C:7]=1[N:17]([CH3:16])[NH2:18]
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Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O
|
Name
|
methylhydrazine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reactants are heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate is separated by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid is crystallized from benzene and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(N(N=CC1N(N)C)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |